molecular formula C16H20N2O8 B1670973 Disuccinimidyl suberate CAS No. 68528-80-3

Disuccinimidyl suberate

Cat. No. B1670973
CAS RN: 68528-80-3
M. Wt: 368.34 g/mol
InChI Key: ZWIBGKZDAWNIFC-UHFFFAOYSA-N
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Description

Disuccinimidyl suberate is a homobifunctional amine-reactive crosslinker . It is usually coupled to molecules containing primary amines via amide bonds buffered at pH 7.5 (6.5-8.5) . It incorporates an 8-atom spacer arm .


Synthesis Analysis

DSS is used in in vivo crosslinking techniques . It is used to capture and stabilize proteins to analyze the interacting proteins .


Molecular Structure Analysis

DSS is a six-carbon lysine-reactive non-cleavable cross-linking agent . It is a homobifunctional N-hydroxysuccinimide (NHS) ester formed by carbodiimide-activation of carboxylate molecules, with identical reactive groups at either end .


Chemical Reactions Analysis

DSS primarily cross-links lysine side chains . It has been used to investigate protein structures at neutral to slightly basic pH (7.0−8.5) to ensure the reactivity of the primary amine of the lysine side chain .


Physical And Chemical Properties Analysis

DSS has a molecular formula of C16H20N2O8 and a molecular weight of 368.34 . It is a solid substance .

Scientific Research Applications

Chemical Crosslinking of Intracellular Proteins

DSS is used for the chemical crosslinking of intracellular proteins prior to cell lysis and immunoprecipitation . This process helps to preserve protein-protein interactions that might otherwise be disrupted during cell lysis.

2. Identification of Weak or Transient Protein Interactions DSS can ‘fix’ protein interactions, allowing for the identification of weak or transient protein interactions . This is particularly useful in studying dynamic protein complexes where interactions may be short-lived.

Creation of Bioconjugates

DSS is used in protein crosslinking to create bioconjugates via single-step reactions . This can be useful in a variety of research applications, such as the creation of antibody-drug conjugates for targeted drug delivery.

4. Immobilization of Proteins onto Amine-Coated Surfaces DSS can be used to immobilize proteins onto amine-coated surfaces . This is often used in the development of biosensors, where a specific protein is immobilized onto a surface to detect its interaction with a target molecule.

Size Exclusion Chromatography

DSS has been used in size exclusion chromatography for the purification of cross-link peptides within samples . This technique separates molecules based on their size, and is often used in protein purification and analysis.

Cross-linking with Hemoglobin-Albumin

DSS’s reactivity toward primary amines allows it to serve as a cross-linking agent for proteins, without toxic side-products and forming peptide bonds with the lysine residues in a single step . In a study on blood substitutes, DSS was shown to cross-link Hemoglobin intramolecularly, yielding a relatively stable protein (polymerized Hb or polyHb), whose oxygen affinity was almost halved compared to that of native Hb .

Mechanism of Action

Target of Action

Disuccinimidyl suberate (DSS) is a homobifunctional cross-linking agent . Its primary targets are molecules containing primary amines , typically found in the side chains of lysine residues and the N-terminus of polypeptides .

Mode of Action

DSS contains an amine-reactive N-hydroxysuccinimide (NHS) ester at each end of an 8-carbon spacer arm . These NHS esters react with primary amines to form stable amide bonds, releasing N-hydroxysuccinimide as a leaving group . This reaction occurs at pH 7.0-9.0 . The result is the formation of cross-links between proteins, enabling the study of protein-protein interactions .

Biochemical Pathways

The primary biochemical pathway affected by DSS is protein cross-linking. By forming covalent bonds between proteins, DSS allows for the study of protein structure, organization, and interactions . This is particularly useful in the field of proteomics, where understanding protein-protein interactions is crucial.

Pharmacokinetics

It is known that dss is water-insoluble and must be dissolved in a polar organic solvent such as dmf or dmso before addition to a sample .

Result of Action

The result of DSS action is the formation of stable, non-cleavable cross-links between proteins . This can “fix” protein interactions, allowing for the identification of weak or transient protein interactions . It can also be used to create bioconjugates via single-step reactions .

Action Environment

DSS is membrane permeable, allowing for intracellular cross-linking . Its reactivity is pH-dependent, with optimal activity at pH 7.0-9.0 . It has been shown to cross-link proteins even at ph 40, although the efficiency decreases as the pH is lowered . This suggests that DSS could potentially be used to probe protein structures in slightly acidic environments .

Safety and Hazards

DSS is harmful if inhaled, in contact with skin, or if swallowed . It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, eye protection, and face protection should be worn when handling DSS .

properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIBGKZDAWNIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70988200
Record name 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)
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Molecular Weight

368.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Disuccinimidyl suberate

CAS RN

68528-80-3, 68526-60-3
Record name Disuccinimidyl suberate
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Record name Amides, rice bran-oil, N-(2-((2-hydroxyethyl)amino)ethyl), acetates (salts)
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Record name N-Hydroxysuccinimide suberic acid ester
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Record name 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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